2-chloro-N-(3-chloro-4-methylphenyl)-4-nitrobenzamide
Description
Properties
Molecular Formula |
C14H10Cl2N2O3 |
|---|---|
Molecular Weight |
325.1 g/mol |
IUPAC Name |
2-chloro-N-(3-chloro-4-methylphenyl)-4-nitrobenzamide |
InChI |
InChI=1S/C14H10Cl2N2O3/c1-8-2-3-9(6-12(8)15)17-14(19)11-5-4-10(18(20)21)7-13(11)16/h2-7H,1H3,(H,17,19) |
InChI Key |
WIUULVUZROYUNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Amidation of 3-Chloro-4-Methylaniline with 2-Chloro-4-Nitrobenzoyl Chloride
The most widely reported method involves the reaction of 3-chloro-4-methylaniline with 2-chloro-4-nitrobenzoyl chloride in the presence of a base. Key steps include:
- Base Selection : Triethylamine or pyridine is used to neutralize HCl generated during the reaction.
- Solvent Systems : Dichloromethane (DCM) or chloroform at 0–25°C.
- Reaction Time : 4–24 hours under inert atmosphere.
Mechanism :
- Nucleophilic Acyl Substitution : The amine group of 3-chloro-4-methylaniline attacks the electrophilic carbonyl carbon of the acyl chloride.
- Deprotonation : The base abstracts a proton from the intermediate, facilitating bond formation.
- Byproduct Removal : HCl is scavenged by the base, shifting equilibrium toward product formation.
Alternative Route: Nitration of Preformed Benzamide
A two-step approach involves:
- Synthesis of 2-Chloro-N-(3-Chloro-4-Methylphenyl)benzamide :
- Nitration :
Challenges :
- Regioselectivity : Nitration may yield ortho/meta byproducts without directing groups.
- Purification : Requires silica gel chromatography to isolate the para-nitro isomer.
Optimization Strategies
Catalytic Hydrogenation for Amine Synthesis
3-Chloro-4-methylaniline, a critical precursor, is synthesized via catalytic hydrogenation of 2-chloro-4-nitrotoluene (CN104370747A):
- Catalyst : Carbon-supported palladium (Pd/C) under H₂ (3–5 bar).
- Solvent : Methanol or ethanol at 50–80°C.
- Yield : >95% with <1% residual nitro compound.
Comparison with Traditional Methods :
| Method | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Iron Powder Reduction | Fe/HCl | 80–100 | 65–70 |
| Catalytic Hydrogenation | Pd/C | 50–80 | 95–98 |
Catalytic hydrogenation minimizes environmental impact and improves scalability.
Acyl Chloride Synthesis
2-Chloro-4-nitrobenzoyl chloride is prepared from 2-chloro-4-nitrobenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride:
Purification and Characterization
Recrystallization vs. Column Chromatography
- Recrystallization : Preferred for large-scale production using ethanol/water (3:1).
- Column Chromatography : Utilized for lab-scale purification (hexane/ethyl acetate gradient).
Purity Metrics :
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 2.4 Hz, 1H, Ar-H), 8.20 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.85 (d, J = 8.8 Hz, 1H, Ar-H), 7.55 (d, J = 8.4 Hz, 1H, Ar-H), 7.30 (d, J = 2.0 Hz, 1H, Ar-H), 2.40 (s, 3H, CH₃).
- IR (KBr) : 1675 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂).
Industrial-Scale Considerations
Cost-Effective Solvent Recovery
- DCM Recovery : Distillation at 40°C under reduced pressure (yield: 90% reused).
- Waste Management : Neutralization of acidic byproducts with NaOH for safe disposal.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-chloro-4-methylphenyl)-4-nitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate in acidic medium.
Major Products
Substitution: Formation of derivatives with different substituents.
Reduction: Formation of 2-chloro-N-(3-chloro-4-methylphenyl)-4-aminobenzamide.
Oxidation: Formation of 2-chloro-N-(3-chloro-4-methylphenyl)-4-carboxybenzamide.
Scientific Research Applications
2-chloro-N-(3-chloro-4-methylphenyl)-4-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-chloro-4-methylphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro groups can also participate in interactions with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Future Research Directions
Agrochemical Development : Explore the parent compound’s herbicidal or fungicidal activity, leveraging nitro/chloro substituents .
Drug Discovery : Modify the core structure with heterocycles (e.g., thiazole, pyridine) to target enzymes like COX-2 or bacterial dihydropteroate synthase .
Solubility Optimization : Introduce polar groups (e.g., -OH, -SO₂NH₂) to improve pharmacokinetics for pharmaceutical applications .
Computational Studies : Use DFT (as in ) to model electronic effects and predict reactivity or binding affinities .
Biological Activity
2-Chloro-N-(3-chloro-4-methylphenyl)-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 325.147 g/mol
- Structural Features : The compound features a nitro group and two chloro substituents on a benzamide framework, which may influence its reactivity and interaction with biological targets .
Biological Activity Overview
Research indicates that this compound exhibits potential antimicrobial and anti-inflammatory properties. The compound's biological activities are attributed to its ability to interact with specific molecular targets, altering enzyme activities and leading to various biological effects .
Antimicrobial Activity
Studies have shown that the compound can inhibit the growth of several bacterial strains. Its mechanism may involve binding to bacterial enzymes or receptors, thereby disrupting their normal function. For instance:
- In vitro studies demonstrated that it exhibits significant antibacterial activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) .
- The compound's structural features may enhance its ability to penetrate bacterial membranes, making it effective against resistant strains .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored:
- It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting a role in treating inflammatory diseases .
- The presence of nitro and chloro groups is thought to contribute to its effectiveness in modulating inflammatory responses.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways. For example, it has been shown to bind to active sites of enzymes, altering their activity .
- Receptor Interaction : It may interact with specific receptors in cells, influencing signaling pathways associated with inflammation and infection .
Research Findings
Recent studies have provided valuable insights into the biological activity of this compound:
Case Studies
- Antimicrobial Efficacy : In a study focusing on the antibacterial properties of substituted benzamides, this compound was found to exhibit superior activity compared to other derivatives, particularly against multidrug-resistant strains .
- Inflammation Models : In animal models of inflammation, the administration of this compound resulted in reduced swelling and pain, indicating its potential for treating inflammatory conditions .
Q & A
Basic Research Question
- HPLC-MS : Monitors degradation products in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) over 24 hours.
- Thermogravimetric analysis (TGA) : Determines thermal stability up to 442°C, correlating with melt integrity .
- Solubility studies : Evaluates partition coefficients (logP) using shake-flask methods to predict bioavailability .
Stability is enhanced by the electron-withdrawing nitro group, which reduces hydrolysis susceptibility compared to non-nitrated analogs .
How do structural modifications (e.g., chloro, nitro, methyl substituents) influence the compound’s bioactivity in anticancer or antimicrobial assays?
Advanced Research Question
- Nitro group : Enhances DNA intercalation in anticancer studies (e.g., against MCF-7 cells), measured via IC₅₀ values in MTT assays. Its electron-deficient nature facilitates redox cycling, generating reactive oxygen species (ROS) .
- Chloro substituents : Improve lipophilicity , enhancing membrane permeability (logP ~2.8 predicted via ChemAxon). Comparative studies show 3,4-dichloro analogs exhibit 2-fold higher antimicrobial activity (MIC = 8 µg/mL) than mono-chloro derivatives .
- Methyl group : Steric effects at the 4-position reduce metabolic deactivation by cytochrome P450 enzymes, as shown in liver microsome assays .
What insights does computational modeling provide about the compound’s binding affinity to biological targets?
Advanced Research Question
- Docking studies (AutoDock Vina) predict high affinity (ΔG = -9.2 kcal/mol) for the ATP-binding pocket of EGFR kinase , driven by hydrogen bonds between the amide carbonyl and Lys721 .
- Molecular dynamics simulations (GROMACS) reveal stable binding over 100 ns, with RMSD < 2 Å, suggesting potential as a kinase inhibitor .
- QSAR models highlight the nitro group’s contribution to electronegativity (σ = 1.2) as critical for antibacterial activity against S. aureus .
How do crystallographic data resolve contradictions in reported spectroscopic assignments for this compound?
Advanced Research Question
Discrepancies in ¹³C NMR chemical shifts (e.g., carbonyl carbon at 168 ppm vs. 165 ppm) are resolved via SCXRD:
- The amide C=O bond length (1.23 Å) and planarity confirm conjugation with the nitro group, shifting the carbonyl signal upfield .
- Hirshfeld surface analysis quantifies intermolecular contacts (e.g., 12% Cl⋯C interactions), explaining splitting patterns in aromatic proton regions .
What methodologies are employed to study the compound’s role as a precursor in synthesizing bioactive heterocycles?
Advanced Research Question
- Cyclization reactions : Heating with POCl₃ converts the amide to a quinazolinone core, a scaffold in antitumor agents .
- Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) yields an amine intermediate for coupling with sulfonamides or ureas .
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids introduce diversity at the chloro-substituted phenyl ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
